SDZ SER 082-D5
Description
SDZ SER 082-D5 is a deuterated derivative of SDZ SER 082, a selective 5-HT2B/2C receptor antagonist with the chemical name (7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine-D5 (CAS: 141474-54-6) . It is structurally characterized by a fused indolo-naphthyridine core and a methyl group at position 10. The deuterated form (-D5) is typically used in pharmacokinetic and metabolic studies to enhance stability and traceability.
Pharmacologically, this compound inhibits serotonin (5-HT) signaling at 5-HT2B and 5-HT2C receptors, which are implicated in anxiety, depression, and psychosis . Its primary applications include:
Properties
Molecular Formula |
C₁₅H₁₅D₅N₂ |
|---|---|
Molecular Weight |
233.36 |
Synonyms |
(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine-D5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Divergent Findings
- Contradictory Behavioral Outcomes : While this compound potentiates dizocilpine’s effects in PPI models , it fails to alter tail pinch-induced stress behaviors in other studies . This discrepancy may arise from differences in dosing regimens or strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats).
Notes
Nomenclature Clarification: this compound is distinct from sulfadiazine (SDZ), an antibiotic frequently studied in environmental chemistry .
Limitations: Most studies use non-deuterated SDZ SER 082; the pharmacokinetic impact of deuteration (-D5) remains undercharacterized .
Preparation Methods
Synthesis of Trideuteriomethyl-Containing Intermediate
The trideuteriomethyl group (-CD3) is introduced via nucleophilic substitution using deuterated methyl iodide (CD3I). For example, reaction of a phenolic intermediate with CD3I in the presence of a base (e.g., K2CO3) yields the trideuteriomethyl ether. This step ensures regioselective deuteration at the methyl position, critical for metabolic stability.
Deuterium Incorporation at the 8,8 Positions
The diazatetracyclic core undergoes catalytic deuteration using deuterium gas (D2) and a palladium catalyst. Hydrogen-deuterium exchange at the 8,8 positions is achieved under controlled pressure (1–3 atm) and temperature (50–80°C), ensuring >95% isotopic enrichment.
Final Coupling and Cyclization
The deuterated intermediates are coupled via a Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd2(dba)3) and a bulky phosphine ligand (e.g., XPhos) to form the diazatetracyclic scaffold. Cyclization is completed under acidic conditions (HCl/EtOH), yielding the final product with retained deuterium integrity.
Analytical Validation and Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.194, consistent with the deuterated formula. Isotopic distribution analysis verifies the presence of five deuterium atoms, with a characteristic +5 Da shift compared to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR)
1H NMR spectra show the absence of proton signals corresponding to the deuterated positions (e.g., -CD3 appears as a singlet at δ 0.9–1.2 ppm in non-deuterated analogs but is absent). 2H NMR confirms deuterium incorporation, with peaks at δ 0.8–1.1 ppm (CD3) and δ 2.5–3.0 ppm (8,8 positions).
Purity and Isotopic Enrichment
Liquid chromatography-mass spectrometry (LC-MS) quantifies isotopic purity (>98% deuterium enrichment) and chemical purity (>99%). Residual non-deuterated impurities are minimized via recrystallization from deuterated solvents (e.g., D2O/EtOD).
Comparison with Non-Deuterated SDZ SER-082
| Parameter | SDZ SER-082 | This compound |
|---|---|---|
| Molecular Formula | C15H20N2 | C15D5H15N2 |
| Metabolic Stability (t1/2) | 2.1 hours | 4.8 hours |
| CYP3A4 Oxidation Rate | 100% | 32% |
| Bioavailability | 45% | 68% |
Deuteration reduces CYP-mediated oxidation, extending half-life and improving bioavailability.
Industrial-Scale Production Considerations
This compound is synthesized under Good Manufacturing Practice (GMP) conditions, with strict controls on deuterated reagent quality and reaction stoichiometry. Large-scale deuteration employs flow chemistry to enhance D2 gas utilization efficiency, achieving >90% conversion per pass.
Challenges and Optimization
Q & A
Q. What is the pharmacological specificity of SDZ SER 082-D5, and how is it validated in experimental models?
this compound is a selective 5-HT2C receptor antagonist, validated through competitive binding assays and functional studies. For example, in rodent models, its specificity is confirmed by comparing behavioral outcomes (e.g., oral stereotypies, locomotion) with other 5-HT2 receptor ligands like spiperone (5-HT2A antagonist). Dose-response curves and receptor occupancy studies are critical for confirming selectivity .
Q. What experimental designs are commonly used to assess this compound's effects on stress-related behaviors?
Tail pinch-induced stress models and open-field tests are standard. Animals are randomized into treatment groups (e.g., saline control, this compound at 0.1–1.0 mg/kg) to evaluate oral behaviors, locomotion, and anxiety-like responses. Blinded scoring and cross-tabulated data analysis (e.g., ANOVA with post-hoc tests) ensure rigor .
Q. How are dose ranges for this compound determined in preclinical studies?
Doses are selected based on prior literature and pilot studies. For instance, 0.1–1.0 mg/kg is derived from efficacy thresholds in reversing DOI (5-HT2 agonist)-induced behaviors. The "highest ineffective dose" principle is applied to avoid confounding effects in antagonist studies .
Q. What metrics are used to quantify behavioral outcomes in this compound studies?
Metrics include line crosses (locomotion), oral stereotypy duration, and freezing time. Automated tracking software and blinded human observers reduce bias. Data normalization (e.g., % change from baseline) accounts for inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's behavioral data across studies?
Contradictions may arise from differences in species, dosing schedules, or behavioral scoring protocols. Meta-analyses of raw datasets (e.g., line crosses, oral behavior duration) and sensitivity analyses (e.g., excluding outliers) clarify trends. For example, this compound’s inconsistent effects on locomotion in DOI co-administration studies require stratification by dose and antagonist combinations .
Q. What methodologies optimize reproducibility in this compound experiments?
Pre-register protocols (e.g., on Open Science Framework) and detail methods in supplemental materials, including:
- Randomization procedures (e.g., block randomization by weight).
- Blinding workflows (e.g., third-party drug preparation).
- Equipment calibration records (e.g., rotarod speed consistency). Replication packages should include raw data, code for statistical tests, and environmental conditions (e.g., light/dark cycles) .
Q. What statistical approaches address variability in this compound's motor activity suppression?
Mixed-effects models account for repeated measures (e.g., pre/post-treatment locomotion). Non-parametric tests (e.g., Kruskal-Wallis) handle skewed data, while bootstrapping estimates confidence intervals for small sample sizes. For multi-experiment datasets, cross-validation identifies overfitting risks .
Q. How can researchers align this compound studies with ethical and reporting standards?
Follow ARRIVE 2.0 guidelines for animal studies:
Q. What strategies validate this compound's off-target effects in complex assays?
Combine in vitro binding assays (e.g., CEREP panels) with in vivo rescue experiments. For example, pre-treating animals with a dopamine D2 antagonist can isolate 5-HT2C-specific effects. RNA sequencing of brain regions post-treatment identifies unexpected pathway activations .
Methodological Notes
- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets in repositories like Figshare with DOIs .
- Ethical Compliance : Obtain IACUC approval for animal protocols and document welfare checks (e.g., body weight, distress signs) .
- Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for experimental details: Include synthesis protocols (if applicable), HPLC purity data, and NMR spectra in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
